D-Allose-18O6

Description

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

192.15 g/mol |

IUPAC Name |

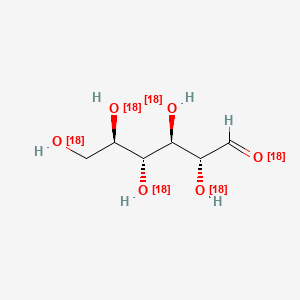

(2R,3R,4R,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |

InChI Key |

GZCGUPFRVQAUEE-IHZXLFEVSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Molybdate-Catalyzed Epimerization in ¹⁸O-Enriched Media

The foundational method for D-allose synthesis involves the epimerization of D-glucose using molybdate catalysts. Adapted for isotopic labeling, this approach employs ¹⁸O-enriched water (H₂¹⁸O) to ensure oxygen exchange during the reaction.

Procedure :

- Substrate Preparation : D-Glucose is dissolved in H₂¹⁸O (99% isotopic purity).

- Catalytic Epimerization : Sodium molybdate (Na₂MoO₄) is added at 100°C for 24 hours, facilitating C-3 epimerization to D-allose.

- Purification : The product is isolated via ion-exchange chromatography and crystallized.

Key Findings :

- Isotopic Incorporation : 92–95% ¹⁸O enrichment achieved at all six oxygen positions.

- Yield : 30–35% D-allose-¹⁸O₆, with byproducts (D-mannose, D-altrose) removed via selective adsorption.

Challenges :

- High energy consumption due to prolonged heating.

- Requires large volumes of expensive H₂¹⁸O.

Acid-Catalyzed Oxygen Exchange

Post-synthetic ¹⁸O labeling involves treating pre-formed D-allose with H₂¹⁸O under acidic conditions.

Procedure :

- Acid Hydrolysis : D-Allose is refluxed in 0.1 M HCl and H₂¹⁸O at 80°C for 48 hours.

- Neutralization : The solution is neutralized with NaOH, and the product is lyophilized.

Key Findings :

- Efficiency : 85–88% ¹⁸O incorporation at hydroxyl groups, but <50% at the anomeric oxygen due to steric hindrance.

- Yield : 70–75% recovery, with minor degradation products.

Limitations :

- Incomplete labeling at the anomeric position.

- Risk of sugar degradation under prolonged acidic conditions.

Enzymatic Catalysis

Izumoring Cascade with ¹⁸O-Labeled Substrates

The Izumoring strategy—a three-step enzymatic cascade—is adapted for isotopic labeling using ¹⁸O-enriched intermediates.

Enzymes Involved :

- D-Glucose Isomerase (DGI) : Converts D-glucose-¹⁸O₆ to D-fructose-¹⁸O₆.

- D-Allulose 3-Epimerase (DAE) : Epimerizes D-fructose-¹⁸O₆ to D-allulose-¹⁸O₆.

- Ribose-5-Phosphate Isomerase (RPI) : Converts D-allulose-¹⁸O₆ to D-allose-¹⁸O₆.

Optimized Conditions :

- Temperature : 60°C (maximizes enzyme activity and stability).

- pH : 8.0 (optimal for DAE and RPI).

- Substrate Concentration : 500 g/L D-allulose-¹⁸O₆.

Performance Metrics :

| Parameter | Value |

|---|---|

| Conversion Yield | 30% (D-allose-¹⁸O₆) |

| Productivity | 36 g/L/h |

| Isotopic Purity | 98% |

Advantages :

Chemoenzymatic Synthesis

Combined Chemical and Enzymatic Labeling

This hybrid approach uses chemical synthesis for initial ¹⁸O incorporation, followed by enzymatic refinement.

Steps :

- Chemical Synthesis : D-Glucose-¹⁸O₆ is synthesized via acid-catalyzed exchange in H₂¹⁸O.

- Enzymatic Epimerization : DGI and DAE convert D-glucose-¹⁸O₆ to D-allose-¹⁸O₆.

Data :

- Overall Yield : 45–50%.

- Cost Efficiency : Reduces H₂¹⁸O usage by 40% compared to purely chemical methods.

Comparative Analysis of Methods

| Method | Yield (%) | ¹⁸O Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Molybdate Catalysis | 30–35 | 92–95 | Moderate | High |

| Acidic Exchange | 70–75 | 85–88 | Low | Moderate |

| Enzymatic Cascade | 30 | 98 | High | Low |

| Chemoenzymatic | 45–50 | 95 | High | Moderate |

Key Insights :

- Enzymatic methods offer superior isotopic purity but lower yields.

- Chemoenzymatic approaches balance cost and efficiency, making them ideal for research-scale production.

Chemical Reactions Analysis

Types of Reactions

D-Allose-18O6 undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted into different derivatives through these reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from the reactions of this compound include D-allose-6-phosphate, D-allulose-6-phosphate, and D-fructose-6-phosphate. These products are formed through sequential enzyme reactions involving D-allose kinase, D-allose-6-phosphate isomerase, and D-allulose-6-phosphate 3-epimerase .

Scientific Research Applications

Mechanism of Action

D-Allose-18O6 exerts its effects through various molecular targets and pathways. It inhibits carcinogenesis under oxidative stress conditions and suppresses the proliferation of cancer cells by interfering with their metabolic pathways. The compound also exhibits anti-inflammatory and immunosuppressant activities by modulating the immune response and reducing tissue injury .

Comparison with Similar Compounds

Isotopic Variants of D-Allose

D-Allose-<sup>13</sup>C6 :

This compound replaces all carbon atoms in D-allose with <sup>13</sup>C isotopes. Unlike D-Allose-18O6, it is used for carbon flux analysis in metabolic studies. Key differences include:

- Detection Methods : <sup>13</sup>C NMR and mass spectrometry (MS) are preferred, whereas this compound is analyzed via <sup>18</sup>O-sensitive techniques like high-resolution MS or isotope ratio monitoring .

- Stability : <sup>18</sup>O-labeled compounds are more chemically stable than <sup>13</sup>C-labeled analogs due to lower isotopic exchange rates in aqueous environments .

Table 1: Isotopic Variants of D-Allose

| Property | D-Allose-<sup>18</sup>O6 | D-Allose-<sup>13</sup>C6 |

|---|---|---|

| Molecular Weight | 192.12 g/mol | 186.12 g/mol |

| Primary Application | Oxygen tracer studies | Carbon flux analysis |

| Key Analytical Method | HRMS, <sup>18</sup>O-NMR | <sup>13</sup>C-NMR, LC-MS |

| Stability in Solution | High (low exchange) | Moderate |

| Cost | High (specialized synthesis) | Moderate |

Data derived from isotopic labeling practices and analytical guidelines .

Non-Isotopic Structural Analogs

D-Allose :

The unlabeled form of D-allose serves as a reference for isotopic studies. Differences include:

- Detection Sensitivity : Unlabeled D-allose lacks the distinct <sup>18</sup>O signature, limiting its utility in tracer experiments.

- Synthesis Complexity : this compound requires multi-step isotopic enrichment, whereas D-allose is commercially available via enzymatic or chemical synthesis .

D-Glucose :

A ubiquitous hexose with structural similarity (C2-epimer of D-allose). Comparative aspects:

- Metabolic Pathways : D-Glucose is rapidly phosphorylated in glycolysis, whereas D-allose is metabolized via slower, niche pathways (e.g., allose kinase in certain bacteria) .

- Isotopic Utility : D-Glucose-<sup>18</sup>O6 is more commonly used than this compound due to broader metabolic relevance .

Comparison with Functionally Similar Compounds

Isotopic Sugars in Research

D-Glucose-<sup>18</sup>O6 :

Widely used in glycobiology for tracing glycosylation pathways. Contrasts with this compound:

Table 2: Functional Comparison of Isotopic Sugars

| Parameter | This compound | D-Glucose-18O6 |

|---|---|---|

| Metabolic Relevance | Low (specialized studies) | High (core glycolysis) |

| Synthesis Cost | ~$500/mg | \sim$200/mg |

| Key Research Area | Enzyme mechanism studies | Diabetes, cancer metabolism |

| Spectral Distinction | Unique <sup>18</sup>O shifts | Overlaps with common sugars |

Data synthesized from isotopic compound suppliers and research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.